2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide

Lipophilicity Membrane permeability Drug-likeness

Pyrazole-amide SAR campaigns require verified regioisomer identity-minor methyl shifts alter LogP, TPSA, and binding geometry. This 5-methylpyrazole regioisomer (CAS 1341834-36-3, 98%) provides a definitive reference standard. • Single asymmetric center simplifies chiral resolution vs. 4-position chain analogs. • TPSA 72.94 Ų (<90 Ų CNS threshold) and positive LogP (0.13-0.44) support BBB penetration for neuroscience panels. • Consistent 98% purity from multiple vendors ensures reliable scale-up.

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B13639894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1=CC=NN1CCCC(C)(C(=O)N)NC
InChIInChI=1S/C11H20N4O/c1-9-5-7-14-15(9)8-4-6-11(2,13-3)10(12)16/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16)
InChIKeyKZUUYENWMMCTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide Overview


2-Methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide (CAS 1341834-36-3) is a synthetic small-molecule amide bearing a 5-methylpyrazole moiety linked via a propyl chain to a 2-(methylamino)pentanamide core (C₁₁H₂₀N₄O; MW 224.30) . It belongs to the broader class of pyrazole-amide derivatives, which have been explored as scaffolds for kinase inhibition, metabotropic glutamate receptor modulation, and RORγ antagonism in patent and medicinal chemistry literature [1] [2]. The compound is supplied at 98% purity by multiple vendors and is intended exclusively for research and further manufacturing use .

Target Class: Pyrazole-amide scaffold for kinase/GPCR target studies
Sourcing: Consistent quality across multiple independent vendors
Chemistry: Defined 5-methyl regioisomer and N-methylamino group

Structural Specificity of 2-Methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide


Pyrazole-amide compounds within the C₁₁H₂₀N₄O isomeric family share identical molecular formulae but differ critically in pyrazole ring substitution patterns (3-methyl, 4-methyl, or 5-methyl) and pentanamide chain attachment points (4-position vs. 5-position) . These seemingly minor structural variations produce measurable differences in computed physicochemical properties—including LogP (range: −0.04 to +0.44) and numbers of asymmetric centers (1 vs. 2)—that directly influence membrane permeability, metabolic stability, and target-binding geometry . Substituting one regioisomer for another without verification therefore introduces uncontrolled variables in any structure-activity relationship (SAR) study or synthetic pathway where precise molecular recognition is required [1].

01 Pyrazole substitution pattern (3-/4-/5-methyl) alters LogP and binding geometry, introducing uncontrolled variables in SAR.
02 Chain attachment position (4- vs. 5-) changes stereochemical complexity (1 vs. 2 chiral centers), affecting resolution requirements.
03 Direct replacement by 3- or 4-methyl isomers without verification may shift membrane permeability and target-binding profiles.

Evidence vs. Closest Analogs: 2-Methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide


Lipophilicity: Target vs. 4-Position Isomer

The target compound exhibits a computed LogP of 0.13 (Fluorochem) to 0.44 (ChemScene), compared with a LogP of −0.04 for the closest 4-position chain isomer, 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide (CAS 1344041-04-8) . The positive LogP of the target compound indicates greater lipophilicity, which correlates with enhanced passive membrane permeability—a critical parameter for compounds intended to engage intracellular targets or cross biological barriers .

Lipophilicity
Reported
Target LogP 0.13–0.44 vs −0.04 (4-position isomer); Δ +0.17 to +0.48 log units
May support improved passive permeability for intracellular target engagement.
Vendor-computed values; experimental validation unavailable.
Lipophilicity Membrane permeability Drug-likeness

Stereochemical Complexity: Fewer Chiral Centers

The target compound possesses 1 asymmetric atom (at the 2-position of the pentanamide chain), whereas the 4-position chain isomer 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide (CAS 1344041-04-8) contains 2 asymmetric centers . This structural difference means the target compound exists as a single enantiomeric pair, while the comparator can form up to 4 stereoisomers (two chiral centers), increasing the complexity of chiral resolution and analytical characterization .

Chiral Centers
Head-to-head
1 asymmetric atom (2 enantiomers) vs 2 asymmetric atoms (4 stereoisomers)
May simplify chiral resolution and analytical QC in scale-up campaigns.
Structural data from vendor datasheets; experimental confirmation pending.
Synthetic accessibility Chiral resolution Isomerism

Pyrazole Regioisomerism: 5-Methyl vs. 4-Methyl

The target compound carries a 5-methyl substituent on the pyrazole ring, whereas a closely related positional isomer, 2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide (CAS 1249829-97-7), bears the methyl group at the 4-position . In pyrazole-based kinase and GPCR modulator series, the position of the methyl substituent on the pyrazole ring has been shown to alter both the electron density distribution and the steric presentation of the heterocycle to the target binding pocket, directly affecting binding affinity and selectivity profiles [1].

Regioisomer Shift
Class-level
5-methyl pyrazole (target) vs 4-methyl; methyl shift alters electron density and steric presentation to binding pocket
Correct regioisomer is essential to reproduce SAR trends in kinase/GPCR programs.
Biological activity data for these specific regioisomers not published.
Regioisomerism Structure-activity relationship Target engagement

N-Methylamino vs. Primary Amino Substitution

The target compound features an N-methylamino group at the 2-position of the pentanamide chain, distinguishing it from the primary amino analog 2-amino-2-methyl-5-(5-methyl-1H-pyrazol-1-yl)pentanamide . N-Methylation of the α-amino group is a well-established medicinal chemistry strategy that modulates basicity (pKa), reduces hydrogen-bond donor count, and can enhance metabolic stability by sterically shielding the amino group from oxidative deamination [1]. While direct comparative metabolic stability data for these specific analogs are not available, the class-level effect of N-methylation on amine-containing scaffolds is extensively documented [1].

N-Methylation
Class-level
N-methylamino (–NHCH₃) vs primary amino (–NH₂); 1 fewer H-bond donor, increased steric bulk
N-Methyl variant may be appropriate for programs requiring enhanced permeability or metabolic stability.
Direct experimental stability data unavailable; class-level methylation effect documented.
N-methylation Metabolic stability Hydrogen bonding

CNS Drug-Likeness: TPSA and BBB Potential

The target compound has a computed topological polar surface area (TPSA) of 72.94 Ų , placing it below the widely cited threshold of <90 Ų associated with favorable blood-brain barrier (BBB) penetration [1]. In contrast, many pyrazole-amide mGluR5 PAMs (e.g., CDPPB, TPSA ≈ 78–82 Ų) have demonstrated experimentally confirmed brain penetrance [2]. When combined with its moderate LogP (0.13–0.44), the target compound's TPSA value suggests it resides within the physicochemical space where CNS exposure is plausible, though direct in vivo brain penetration data remain absent from the literature .

CNS Drug-likeness
Class-level
TPSA 72.94 Ų (below 90 Ų CNS threshold); within range of known brain-penetrant pyrazole-amides
TPSA profile supports CNS screening library prioritization.
Computed values; no direct brain penetration data for this compound.
Blood-brain barrier CNS penetration Drug-likeness

Procurement Consistency: Multi-Vendor Purity

The target compound is consistently offered at 98% purity across multiple independent vendors, including Fluorochem (Cat. F705851), ChemScene (Cat. CS-0292635), and Leyan (Cat. 1363305) . This multi-vendor consistency reduces single-supplier dependency risk and provides procurement flexibility. Storage specifications are also well-defined (sealed in dry conditions, 2–8°C) . In contrast, several closely related analogs (e.g., the 4-iodo and 4-bromo derivatives) are listed at lower purities (95–97%) or have more limited vendor availability .

Vendor Purity
Data to verify
98% purity (3+ vendors) vs 95–97% for halogenated analogs; broader availability
Multi-vendor consistency may reduce batch variability risk in biological assays.
Vendor catalog specifications; batch-specific COA recommended.
Quality control Reproducibility Procurement

Application Scenarios for 2-Methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide


SAR Studies on Pyrazole-Amide Kinase/GPCR Scaffolds

This compound is optimally deployed as a structurally defined reference point in SAR campaigns exploring pyrazole-amide scaffolds targeting kinases, mGluR5, or RORγ [1]. Its 5-methylpyrazole regioisomerism and N-methylamino substitution provide a distinct pharmacological fingerprint relative to the 3-methyl, 4-methyl, and primary amino analogs (see Evidence Items 3 and 4 in Section 3). Researchers should procure this specific regioisomer to systematically isolate the contribution of pyrazole methyl positioning and chain attachment point to target affinity and selectivity.

CNS Target Screening Libraries

With a TPSA of 72.94 Ų (<90 Ų CNS threshold) and a positive LogP (0.13–0.44), this compound is a suitable candidate for inclusion in CNS-focused screening decks where passive BBB penetration is desired [2]. Its computed physicochemical profile aligns with known brain-penetrant pyrazole-amides such as CDPPB, supporting its prioritization for neuroscience target panels over more polar, higher-TPSA analogs (see Evidence Item 5 in Section 3).

Derivatization at 5-Methylpyrazole Position

The 5-methyl-1H-pyrazole moiety offers a distinct electronic environment for further functionalization compared to 3-methyl or 4-methyl isomers . In medicinal chemistry campaigns requiring late-stage diversification of the pyrazole ring—such as halogenation, cross-coupling, or N-alkylation—this regioisomer provides a unique starting point whose reactivity profile may differ from its positional isomers, enabling access to patentably distinct chemical space.

Scale-Up with Low Stereochemical Complexity

For projects transitioning from milligram-scale screening to multi-gram synthesis, this compound's single asymmetric center (vs. two asymmetric centers in 4-position chain isomers) simplifies chiral resolution and analytical method development . The availability of the compound at consistent 98% purity from multiple vendors further reduces supply-chain risk during scale-up (see Evidence Items 2 and 6 in Section 3).

Application
Selection Property
Validation Focus
Pyrazole-amide scaffold SAR studies
Defined 5-methyl regioisomer and N-methylamino substitution
Binding affinity and selectivity across target panel
CNS target screening libraries
Favorable TPSA and LogP profile
Brain permeability assay verification
Late-stage pyrazole diversification
5-methyl position offers distinct reactivity
Regioselectivity in cross-coupling or halogenation
Scale-up synthesis campaigns
Single chiral center simplifies resolution
Chiral purity and yield consistency
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